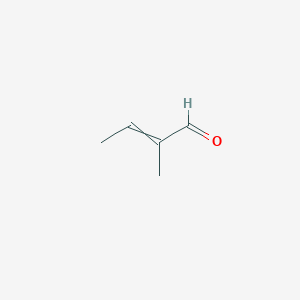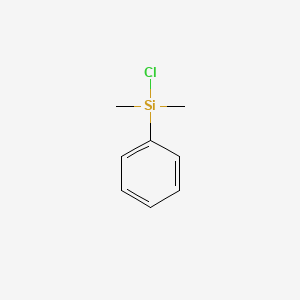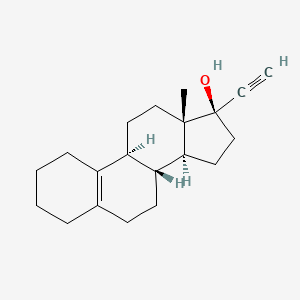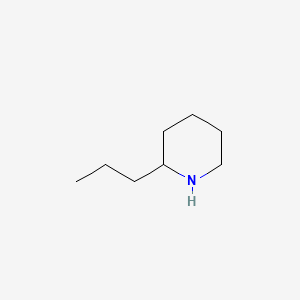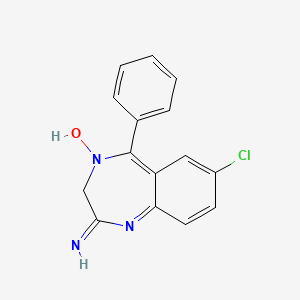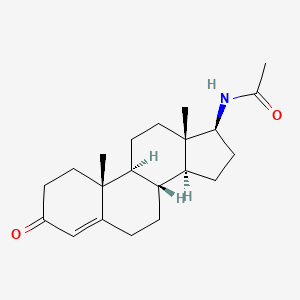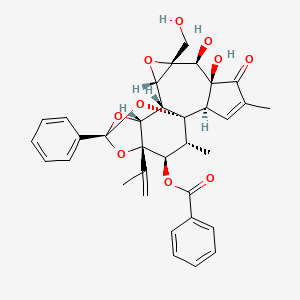
12-beta-(Benzoyloxy)daphnetoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genkwadaphnin is a natural product found in Daphne genkwa, Daphne acutiloba, and other organisms with data available.
Scientific Research Applications
PKC Activation and Antileukemic Properties
12-beta-(Benzoyloxy)daphnetoxin, a derivative of daphnetoxin, has been studied for its potential as a protein kinase C (PKC) activator. Daphnetoxin and its analogues, including this compound, were initially isolated from the stem bark of Daphne gnidium. While mezerein, another PKC activator, exhibits antileukemic properties, daphnetoxin and its analogues were found to lack this effect. Research indicated that daphnetoxin, including its this compound analogue, differs in potency and selectivity as a PKC activator compared to mezerein. This variation in potency and selectivity of PKC activation may account for the absence of antileukemic and antiproliferative effects in daphnetoxin and its analogues (Saraíva et al., 2001).
Synthesis and Biological Activities
This compound is part of the daphnane diterpene family, known for a range of significant biological activities. Research efforts have focused on developing synthetic routes to this family of compounds, including this compound. A general synthetic approach to the BC-ring system of these compounds was reported, based on D-ribose, with various protecting groups and solvents affecting the outcome (Wender et al., 2006).
Mitochondrial Toxicity and Anticancer Applications
The mitochondrial toxicity of daphnetoxin, including its analogues, has been investigated for potential anti-cancer applications. Studies have revealed that daphnetoxin can interact with mitochondrial oxidative phosphorylation, causing membrane permeability transition in rat liver. This mitochondrial interaction could lead to significant hepatocyte injury, thus necessitating careful assessment of its toxicity versus potential pharmacological benefits (Peixoto et al., 2004); (Diogo et al., 2009).
Role in HIV Inhibition
Daphnetoxin, including its analogues, has shown potential as an HIV inhibitor. A study identified daphnetoxin as one of the compounds in Daphne gnidium exhibiting strong antiretroviral activity without cytotoxicity. The research suggested a potential interference with HIV co-receptors CCR5 and CXCR4 by daphnetoxin (Vidal et al., 2012).
Alzheimer's Disease Research
In the context of Alzheimer's disease, daphnetoxin has been explored for its potential therapeutic effects. A ligand-based and structure-based study indicated that daphnetoxin might interact with FKBP52, a protein implicated in the reduction of tau protein accumulation. This suggests a potential avenue for non-amyloid-beta-centric drug development for Alzheimer's disease (Liao et al., 2014).
Properties
| 55073-32-0 | |
Molecular Formula |
C34H34O10 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |
InChI Key |
QKMXESBAFIKRAD-MGAVNPOISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
synonyms |
genkwadaphnin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)
